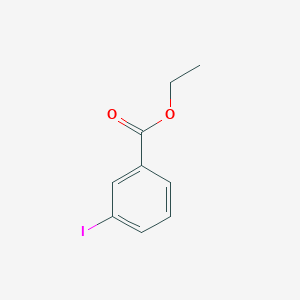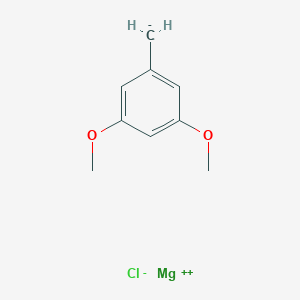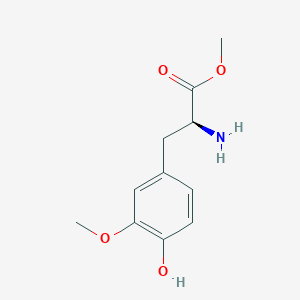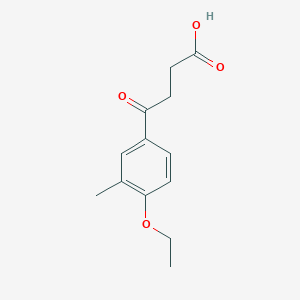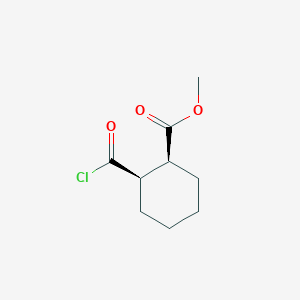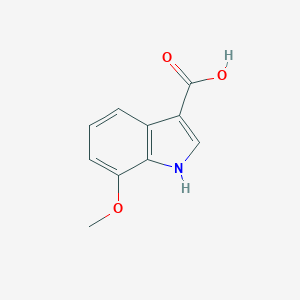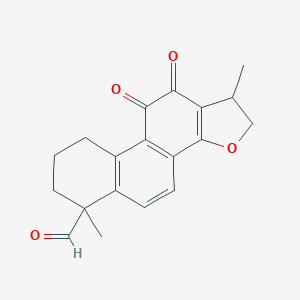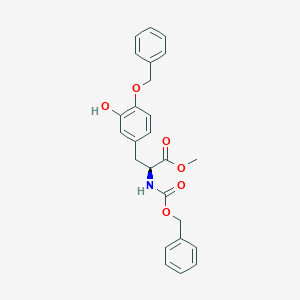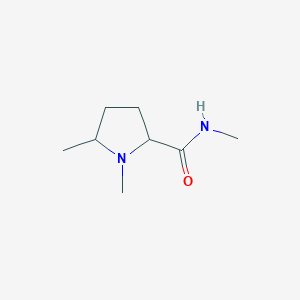
N,1,5-Trimethylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1,5-Trimethylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amide that is commonly used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of N,1,5-Trimethylpyrrolidine-2-carboxamide is not well understood. However, it is believed to function as a nucleophile in various chemical reactions, due to the presence of a carbonyl group in its structure. It has also been shown to interact with various enzymes and proteins, which may play a role in its biological activity.
Effets Biochimiques Et Physiologiques
N,1,5-Trimethylpyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N,1,5-Trimethylpyrrolidine-2-carboxamide has several advantages as a chemical reagent in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been shown to be a versatile building block in the synthesis of various organic compounds. However, it also has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N,1,5-Trimethylpyrrolidine-2-carboxamide. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have potential as a chiral auxiliary in organic synthesis, due to its ability to induce chirality in other molecules. Further research is needed to fully understand the mechanism of action of N,1,5-Trimethylpyrrolidine-2-carboxamide and its potential applications in various fields of science.
Conclusion:
In conclusion, N,1,5-Trimethylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its potential applications in organic synthesis, as well as its biochemical and physiological effects. While it has several advantages as a chemical reagent in lab experiments, it also has some limitations that may limit its use in certain experiments. There are several potential future directions for research on N,1,5-Trimethylpyrrolidine-2-carboxamide, and further research is needed to fully understand its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of N,1,5-Trimethylpyrrolidine-2-carboxamide is a well-established process that involves the reaction of 2,5-dimethylpyrrole with ethyl chloroformate, followed by the addition of methylamine. The resulting product is then purified through column chromatography to obtain the final compound. This method has been widely used in the production of N,1,5-Trimethylpyrrolidine-2-carboxamide and has proven to be efficient and reliable.
Applications De Recherche Scientifique
N,1,5-Trimethylpyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields of science. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been studied as a potential chiral auxiliary in organic synthesis, due to its ability to induce chirality in other molecules.
Propriétés
Numéro CAS |
126406-56-2 |
|---|---|
Nom du produit |
N,1,5-Trimethylpyrrolidine-2-carboxamide |
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
N,1,5-trimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-6-4-5-7(10(6)3)8(11)9-2/h6-7H,4-5H2,1-3H3,(H,9,11) |
Clé InChI |
VWWUEERFPLIMBD-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1C)C(=O)NC |
SMILES canonique |
CC1CCC(N1C)C(=O)NC |
Synonymes |
2-Pyrrolidinecarboxamide,N,1,5-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



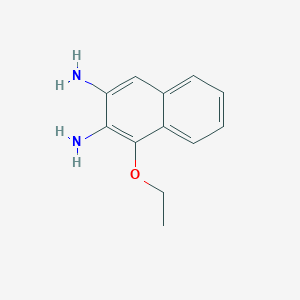
![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)
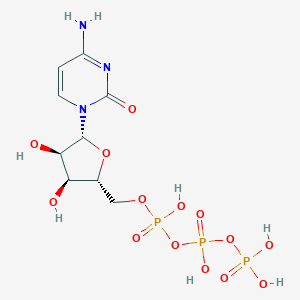
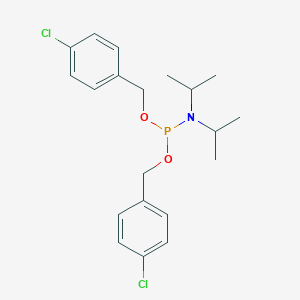
![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
